![molecular formula C27H22N2 B14505344 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
The synthesis of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine in the presence of a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-yl ketones, while reduction may produce benzo[c]acridin-7-yl alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase and telomerase enzymes . Additionally, it has been studied for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents . In industry, it is used in the production of dyes, fluorescent materials, and laser technologies .
Mechanism of Action
The mechanism of action of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound’s semi-planar heterocyclic structure is crucial for its ability to interact with different biomolecular targets .
Comparison with Similar Compounds
Similar compounds to 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H22N2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-23-24-9-5-6-10-26(24)28-27-22-8-4-3-7-20(22)14-18-25(23)27/h3-18H,1-2H3 |
InChI Key |
LVEZYKCBSYWRSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


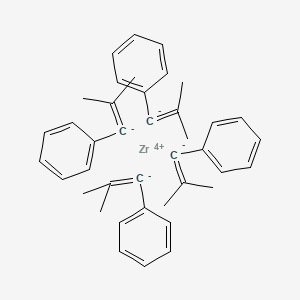
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
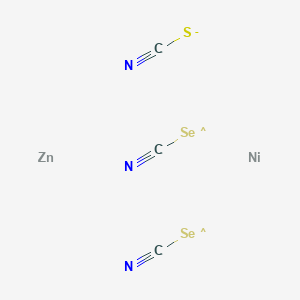
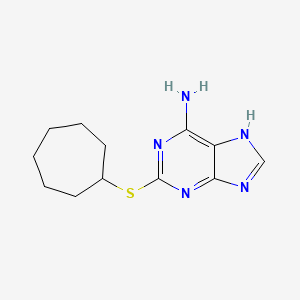
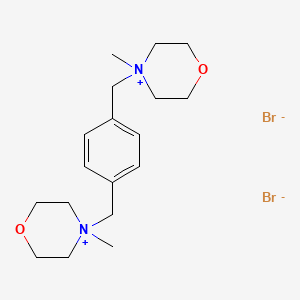
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
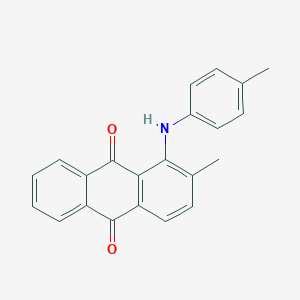

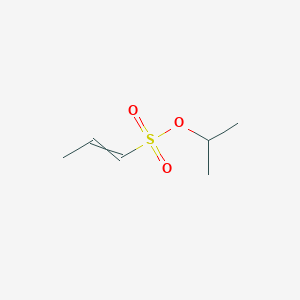
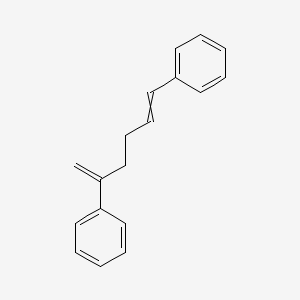
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
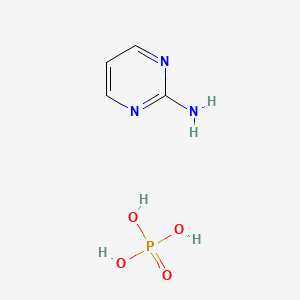
silane](/img/structure/B14505345.png)
